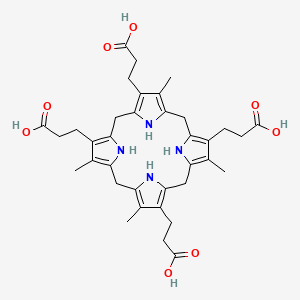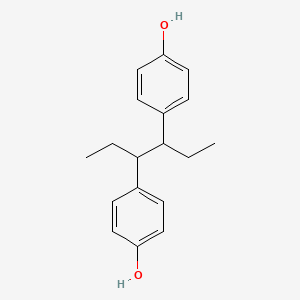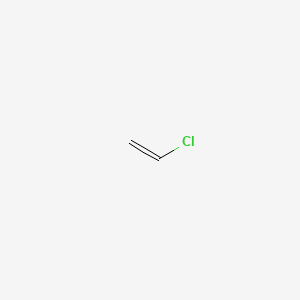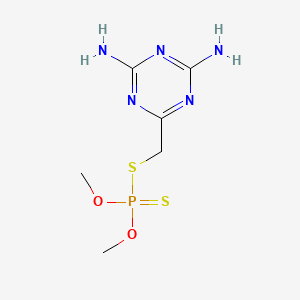
D-cellotriono-1,5-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-cellotriono-1,5-lactone is a trisaccharide. It derives from a D-glucono-1,5-lactone.
Wissenschaftliche Forschungsanwendungen
Formation and Characterization
- Formation of Cyclic Acetal and Ketal Derivatives : D-ribono-1,4-lactone reactions with benzaldehyde and acetone in acidic media lead to the formation of cyclic acetal and ketal derivatives. The 1H NMR spectra of the 1,5-lactone product show no conformational changes within a specific temperature range, offering insights into the thermodynamic stability and reaction kinetics of these compounds (Han et al., 1993).
Conformational Studies
- Conformations in Solution : The conformations of D-glucono-1,5-lactone and D-mannono-1,5-lactone in solution were studied using 1H- and 13C-NMR spectroscopy, revealing predominant conformations and providing a basis for understanding their solution behavior (Walaszek, 1982).
Interaction with Water
- Hydrolysis and Stability : Studies on the interconversion of D-glucono-1,5-lactone, D-gluconic acid, and D-glucono-1,4-lactone in water solutions highlight their stability and hydrolysis rates. This is crucial for understanding their behavior in aqueous environments (Combes & Birch, 1988).
Synthesis and Applications
- Chiral Building Blocks : The use of D-glucono-1,5-lactone in the synthesis of chiral building blocks for the construction of complex molecules like verbalactone and exophilin A demonstrates its utility in organic synthesis (Wu et al., 2009).
Gelation Properties
- Myofibrillar Protein Gelation : The acid-induced gelation of myofibrillar proteins using 1,5-glucono-δ-lactone at low temperatures provides insights into food science and the manipulation of protein structures (Ngapo et al., 1996).
Taste and Solution Properties
- Taste and Solution Properties : Exploring the taste and solution properties of D-glucono-1,5-lactone sheds light on its sensory attributes and how it interacts with solvents, which is significant for food chemistry applications (Parke et al., 1997).
Chemical Degradation Studies
- Degradation in Oxidative and Alkaline Medium : Research on the degradation of cellooligosaccharides in oxidative and alkaline mediums, involving D-glucono-1,5-lactone, provides important information for understanding its stability and reactivity under different conditions (Peng et al., 2010).
Eigenschaften
Produktname |
D-cellotriono-1,5-lactone |
|---|---|
Molekularformel |
C18H30O16 |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C18H30O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-15,17-28H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,17+,18+/m1/s1 |
InChI-Schlüssel |
OJYJVXIGXVWXKV-REIOPUSASA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC(=O)[C@@H]([C@H]3O)O)CO)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(=O)C(C3O)O)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(=O)C(C3O)O)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)


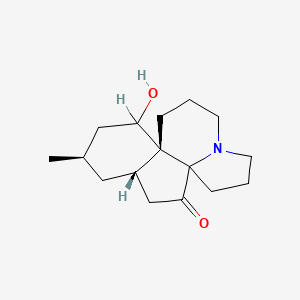
![(5R,8S,10R,13S,14S,16R,17S)-17-[2-[2-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-4,5,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195045.png)
![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)
